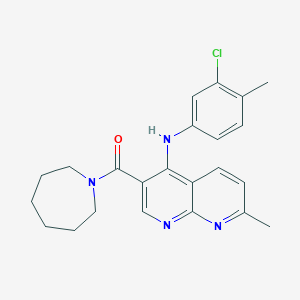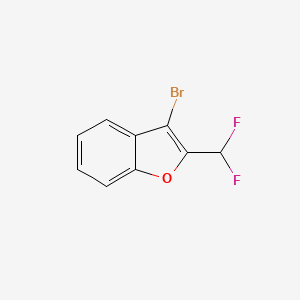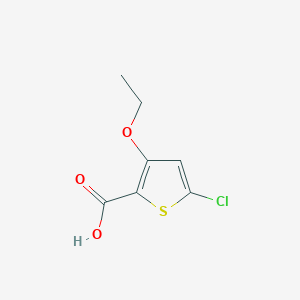![molecular formula C18H15N3O5S2 B2508564 3,4-DIMETHYL-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE CAS No. 349618-72-0](/img/structure/B2508564.png)
3,4-DIMETHYL-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DIMETHYL-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE is a useful research compound. Its molecular formula is C18H15N3O5S2 and its molecular weight is 417.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activity
Compounds structurally related to "3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide" have been synthesized and tested for their antiproliferative activity against various human cancer cell lines. For instance, a series of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were evaluated for their cell antiproliferation activity using the MTT assay. These compounds showed potent antiproliferative activity on carcinoma cell lines such as HeLa, HT-29, MCF-7, and HepG-2, highlighting the significance of the nitro group and the substituted aryl ring for antiproliferative effects (Chandrappa et al., 2008).
Material Science Applications
Aromatic polythiazole-amides, synthesized from new aromatic diamines containing phenyl-pendant thiazole units, exhibit high thermal stability and solubility in organic solvents, making them suitable for various material science applications. These polymers, prepared through low-temperature solution polycondensation, form transparent, flexible films and decompose at temperatures around 400-525°C, demonstrating their potential in high-performance materials (Inoue & Imai, 1995).
Photovoltaic Performance Enhancement
In the field of solar energy, incremental increases in certain solvents within polymer solutions have been shown to improve the morphology of solar cells, leading to enhanced photovoltaic performance. This is exemplified in the study of polycarbazole-based bulk heterojunction solar cells, where adjusting the polymer-solvent interaction improved domain structure and hole mobility, resulting in a significant increase in power conversion efficiency (Chu et al., 2011).
Antimicrobial Activity
Thiazole derivatives, similar in structure to the specified compound, have been synthesized and evaluated for their antimicrobial properties. These derivatives showed significant activity against both gram-positive and gram-negative bacteria, as well as antifungal properties, indicating the potential for the development of new antimicrobial agents (Chawla, 2016).
Mechanism of Action
Mode of Action
The mode of action would depend on the specific biological target of the compound. The thiazole ring and nitrophenyl group could potentially form interactions such as hydrogen bonds or pi-stacking interactions with target proteins, influencing their activity .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to exhibit diverse biological activities, potentially affecting multiple pathways .
Properties
IUPAC Name |
3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-11-3-4-13(9-12(11)2)17(22)20-18-19-10-16(27-18)28(25,26)15-7-5-14(6-8-15)21(23)24/h3-10H,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIRECBEWSHHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B2508481.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2508482.png)

![(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B2508484.png)

![1-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2508486.png)
![1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2508487.png)

![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2508496.png)

![N-(3,4-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2508498.png)
![2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2508499.png)
![2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2508502.png)
![N-({2-[methyl(propan-2-yl)amino]phenyl}methyl)but-2-ynamide](/img/structure/B2508504.png)
